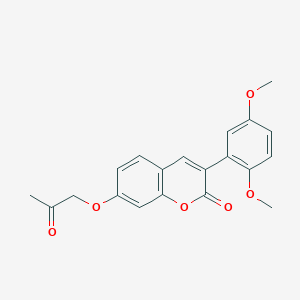
3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is a useful research compound. Its molecular formula is C20H18O6 and its molecular weight is 354.358. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
3-(2,5-Dimethoxyphenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-ones, characterized by its unique structural features that may confer significant biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one. Its molecular formula is C20H18O6, and it has a molecular weight of approximately 366.35 g/mol. The structure includes a chromen-2-one core with specific substitutions that may influence its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of chromen derivatives, including this compound. For instance, research on related compounds has demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). In vitro assays revealed that certain derivatives exhibit IC50 values comparable to established chemotherapeutics like 5-fluorouracil .
Table 1: Anticancer Activity of Chromen Derivatives
| Compound | Cell Line | IC50 (µg/ml) | Reference |
|---|---|---|---|
| This compound | MCF-7 | TBD | |
| Compound 13a | MCF-7 | 5.5 | |
| Compound 13d | HepG-2 | 6.9 |
Antioxidant Activity
The antioxidant capacity of this compound has been assessed through various assays measuring its ability to scavenge free radicals. Compounds with similar structures have shown promising results in protecting cells from oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders.
Antimicrobial Activity
Preliminary studies suggest that derivatives of chromen-2-one may possess antimicrobial properties. The mechanism often involves the inhibition of microbial growth through interactions with cellular targets or disruption of metabolic pathways.
The mechanism by which this compound exerts its biological effects likely involves the modulation of specific enzymes and receptors. For example:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in cancer cell proliferation or inflammation.
- Receptor Interaction : It can interact with receptors that regulate cellular signaling pathways, potentially leading to apoptosis in cancer cells.
- Molecular Docking Studies : Computational studies have indicated that this compound fits well into the active sites of target proteins, suggesting a strong binding affinity which may correlate with its biological activity .
Case Studies and Research Findings
Several case studies have investigated the biological activities of similar compounds:
- Study on Coumarin Derivatives : A series of coumarin derivatives were synthesized and tested for their anticancer properties against MCF-7 and HepG-2 cell lines. Results indicated that structural modifications significantly impacted their efficacy .
- Antioxidant Studies : Research showed that certain chromen derivatives could effectively reduce oxidative stress markers in vitro, indicating their potential as therapeutic agents in oxidative stress-related diseases.
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-12(21)11-25-15-5-4-13-8-17(20(22)26-19(13)10-15)16-9-14(23-2)6-7-18(16)24-3/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKWGFMFUYNTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














